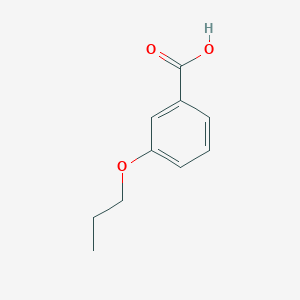

3-Propoxybenzoic acid

説明

Contextualization within Aromatic Carboxylic Acid Derivatives Research

Aromatic carboxylic acids and their derivatives are a cornerstone of organic chemistry, serving as pivotal intermediates and building blocks in a multitude of synthetic pathways. numberanalytics.com This class of compounds is characterized by a carboxyl group (-COOH) attached to an aromatic ring, which allows for a wide range of chemical transformations. numberanalytics.com Research in this area is dynamic, with ongoing efforts to develop novel synthetic methods and applications. princeton.edumdpi.com

Derivatives of aromatic carboxylic acids, such as esters, amides, and anhydrides, have extensive applications. Esters are known for their use in fragrances and as plasticizers, while amides are fundamental components of many pharmaceuticals. numberanalytics.com The versatility of these compounds stems from the reactivity of the carboxyl group and the aromatic ring, which can undergo reactions like esterification, amidation, and electrophilic aromatic substitution. numberanalytics.com Recent research trends include the development of more efficient, atom-economical, and environmentally friendly catalytic methods for creating these derivatives. mdpi.com Furthermore, advanced techniques like metallaphotoredox catalysis are being employed to functionalize carboxylic acids in novel ways, including halogenation and borylation, which opens new avenues for cross-coupling strategies. princeton.edu 3-Propoxybenzoic acid fits within this context as a functionalized starting material, whose propoxy group can influence its reactivity and the properties of its subsequent derivatives, making it a useful tool in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. ontosight.ailookchem.com

Historical Evolution of Alkoxybenzoic Acid Studies

The study of alkoxybenzoic acids has a long history, driven by interest in how the nature and position of the alkoxy group influence the physical and chemical properties of the parent benzoic acid. Early studies, dating back to the early 20th century, focused on fundamental properties like dissociation constants. rsc.org These investigations aimed to understand the electronic effects of alkoxy groups on the acidity of the carboxylic acid function. rsc.org

A significant area of research that emerged involves the unique self-assembly properties of alkoxybenzoic acids, particularly their tendency to form liquid crystals. researchgate.netresearchgate.net Researchers discovered that many p-alkoxybenzoic acids exhibit thermotropic liquid crystal phases, where the molecules, through hydrogen bonding of their carboxylic acid groups, form rod-like dimers that can self-organize into ordered fluid states (nematic and smectic phases). researchgate.netresearchgate.netpan.pl This has made them model systems for studying structure-property relationships in materials science. researchgate.net Investigations have explored how varying the length of the alkyl chain in the alkoxy group affects the temperatures and types of these phase transitions. researchgate.netresearchgate.net The study of these compounds has been instrumental in developing novel materials for applications such as display technologies. pan.plsmolecule.com

Research Significance and Rationale for Investigating this compound

The specific investigation of this compound is driven by its utility as a versatile building block in organic synthesis. ontosight.ai The presence of both a carboxylic acid and an ether linkage on the same aromatic ring allows for selective chemical modifications at multiple sites, making it a valuable intermediate in the synthesis of more complex target molecules. cymitquimica.com

The rationale for its use spans several key areas:

Pharmaceutical and Medicinal Chemistry: Derivatives of substituted benzoic acids are common motifs in biologically active compounds. lookchem.comnih.gov The 3-propoxy scaffold can be incorporated into larger molecules to modulate properties like solubility, lipophilicity, and binding interactions with biological targets. For instance, related propoxybenzoic acid derivatives have been investigated for their potential as local anesthetics and in the development of other therapeutic agents. nih.govsmolecule.com

Materials Science: As part of the broader class of alkoxybenzoic acids, the 3-propoxy isomer is of interest for creating new materials. While p-alkoxybenzoic acids are well-known for liquid crystals, meta-substituted isomers like this compound are studied to understand how the substitution pattern affects molecular packing and intermolecular interactions, which are crucial for designing materials with specific properties. conicet.gov.ar

Agrochemicals: Substituted aromatic acids are also important in the development of new agrochemicals, such as herbicides and pesticides. lookchem.com The this compound structure can serve as a core for synthesizing novel active ingredients. lookchem.com

The compound's significance lies in its role as an accessible, functionalized aromatic molecule that enables the systematic exploration of new chemical entities for a wide range of scientific and industrial applications.

特性

IUPAC Name |

3-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXUPQVAIFGMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343038 | |

| Record name | 3-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190965-42-5 | |

| Record name | 3-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-propoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3-propoxybenzoic Acid and Its Key Derivatives

Established Synthetic Routes to 3-Propoxybenzoic Acid

The primary methods for synthesizing this compound involve classical organic reactions, namely esterification and etherification. These techniques are well-documented and provide reliable pathways to the target molecule.

The synthesis of this compound typically begins with a precursor such as 3-hydroxybenzoic acid. A common and effective method for this transformation is the Williamson ether synthesis. masterorganicchemistry.comreadchemistry.com This reaction involves the deprotonation of the hydroxyl group on 3-hydroxybenzoic acid to form an alkoxide, which then acts as a nucleophile. This alkoxide subsequently attacks an alkyl halide, in this case, a propyl halide like 1-bromopropane, to form the ether linkage. smolecule.com This SN2 reaction is a fundamental and widely used method for preparing ethers. masterorganicchemistry.comlibretexts.org

To prevent the carboxylic acid group from interfering with the etherification reaction, it is often protected as an ester. This involves an initial esterification step, a classic example being the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst. organic-chemistry.orgresearchgate.net Following the formation of the ether, the ester group is hydrolyzed back to a carboxylic acid to yield the final this compound product.

A general synthetic scheme is as follows:

Esterification: 3-hydroxybenzoic acid is reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester (e.g., methyl 3-hydroxybenzoate).

Etherification (Williamson Ether Synthesis): The hydroxyl group of the ester is deprotonated with a base (e.g., potassium carbonate) to form an alkoxide. This is followed by the addition of a propyl halide (e.g., 1-bromopropane) to form the propoxy group. smolecule.com

Hydrolysis: The resulting ester is then hydrolyzed, typically using a base like sodium hydroxide followed by acidification, to yield this compound.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, temperature, and reaction time.

In the context of large-scale synthesis, achieving high purity is paramount. Recrystallization is a common purification technique used for the final product. vulcanchem.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is also essential to ensure the reaction goes to completion and to minimize the formation of byproducts. The choice of base in the Williamson ether synthesis can also be optimized; while strong bases like sodium hydride are effective, milder bases like potassium carbonate are often sufficient and can be easier to handle. readchemistry.com

Conventional Esterification and Etherification Approaches

Synthesis of Positional Isomers and Functionalized Derivatives

The synthetic principles applied to this compound can be extended to its positional isomers and other functionalized derivatives, which are also of significant interest in various fields of chemical research.

4-Propoxybenzoic acid is synthesized from 4-hydroxybenzoic acid using similar etherification strategies. ontosight.ai The synthesis typically involves the reaction of 4-hydroxybenzoic acid with a propyl halide in the presence of a base. ontosight.ai As with the 3-isomer, the carboxylic acid group may be protected as an ester prior to etherification to prevent side reactions. The reaction conditions, including solvent and temperature, can be optimized to improve yield. For example, performing the reaction in dimethylformamide at elevated temperatures has been shown to be effective. mdpi.com

The synthesis of 2-propoxybenzoic acid follows a similar logic, starting from 2-hydroxybenzoic acid (salicylic acid). One approach involves the alkylation of salicylic acid with a propyl halide. vulcanchem.com Another route involves the initial esterification of 2-hydroxybenzoic acid to protect the carboxylic acid, followed by propylation of the hydroxyl group and subsequent hydrolysis of the ester. nih.gov For instance, methyl salicylate can be used as a starting material. The synthesis of derivatives like 5-amino-2-propoxybenzoic acid involves a multi-step process starting with the nitration of 2-propoxybenzoic acid, followed by reduction of the nitro group to an amino group. ontosight.ai Similarly, 5-nitro-2-propoxybenzoic acid can be synthesized by the nitration of 2-propoxybenzoic acid. vulcanchem.com

Halogenated propoxybenzoic acids are important intermediates in organic synthesis. lookchem.com

3-Bromo-4-propoxybenzoic acid can be synthesized from 4-propoxybenzoic acid via bromination. However, a more common route involves the bromination of 4-hydroxybenzoic acid to produce 3-bromo-4-hydroxybenzoic acid, followed by etherification with a propyl halide. prepchem.com The initial bromination of p-hydroxybenzoic acid can be achieved using bromine in glacial acetic acid. prepchem.com The subsequent propoxylation would follow the standard Williamson ether synthesis protocol.

3-Chloro-4-propoxybenzoic acid is another important halogenated derivative. nih.govcymitquimica.combldpharm.comriekemetals.com Its synthesis would analogously involve the chlorination of 4-hydroxybenzoic acid followed by propoxylation, or potentially the direct chlorination of 4-propoxybenzoic acid, although regioselectivity could be a challenge in the latter case.

Synthesis of Amino-Substituted Propoxybenzoic Acids (e.g., 3-Amino-4-propoxybenzoic acid)

The synthesis of amino-substituted propoxybenzoic acids is a critical process for creating intermediates used in the development of pharmaceuticals and other advanced materials. smolecule.compharmaffiliates.com A common and effective strategy for introducing an amino group onto the aromatic ring of a propoxybenzoic acid is through the reduction of a corresponding nitro-substituted precursor. chemicalbook.com

Typically, the synthesis begins with a nitrated propoxybenzoic acid, such as 4-Propoxy-3-nitrobenzoic acid. chemicalbook.com The nitro group is then reduced to an amine, a transformation that can be achieved using various reducing agents. A widely used method is catalytic hydrogenation. For instance, 4-Propoxy-3-nitrobenzoic acid can be vigorously stirred with a 10% Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (balloon) at room temperature. chemicalbook.com The reaction is typically carried out in a solvent like ethanol. After the reaction is complete (usually within a few hours), the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the desired amino-substituted product, 3-Amino-4-propoxybenzoic acid, often in high purity and yield. chemicalbook.com

An alternative reduction method involves using lithium aluminum hydride (LiAlH4) in a solvent like tetrahydrofuran (THF). prepchem.com Following the synthesis, purification is essential to isolate the target compound from any unreacted starting materials or byproducts. Standard laboratory techniques such as recrystallization from an appropriate solvent system or column chromatography are employed to achieve high purity. smolecule.com The final structure and purity are confirmed using analytical methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. smolecule.comchemicalbook.com

Table 1: Synthesis of 3-Amino-4-propoxybenzoic acid via Catalytic Hydrogenation

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 4-Propoxy-3-nitrobenzoic acid | chemicalbook.com |

| Catalyst | 10% Pd/C | chemicalbook.com |

| Reagent | Hydrogen (H₂) gas | chemicalbook.com |

| Solvent | Ethanol (EtOH) | chemicalbook.com |

| Conditions | Room temperature, vigorous stirring | chemicalbook.com |

| Workup | Filtration through Celite, evaporation | chemicalbook.com |

| Product | 3-Amino-4-propoxybenzoic acid | chemicalbook.com |

| Yield | 97% | chemicalbook.com |

Derivatization Strategies for the Propoxy Side Chain (e.g., Nitrooxy, Trimethylsilyl functionalities)

Modifying the propoxy side chain of this compound and its analogs allows for the fine-tuning of the molecule's physicochemical properties. Introducing functionalities like nitrooxy and trimethylsilyl groups can alter solubility, reactivity, and biological interactions. unito.it5z.comintelcentru.ro

Nitrooxy Functionalities

The introduction of nitrooxy (-ONO₂) groups onto the propoxy chain is a key strategy for developing nitric oxide (NO)-releasing compounds. researchgate.net One synthetic route to achieve this involves the oxidation of a related aldehyde precursor. For example, the synthesis of 4-[2,3-Bis(nitrooxy)propoxy]benzoic acid was accomplished through the potassium permanganate (KMnO₄) oxidation of 4-[2,3-bis(nitrooxy)propoxy]benzaldehyde in an acetone solution at room temperature. unito.it The structure of these derivatives consists of a benzoic acid core connected via a propoxy linker to the nitrooxy group, which can modulate the compound's redox properties and potential biological activity. ontosight.ai

Trimethylsilyl Functionalities

Incorporating a trimethylsilyl (TMS) group at the terminus of the propoxy chain can increase the lipophilicity of the benzoic acid derivative. intelcentru.ro A common method for this derivatization is based on the Williamson ether synthesis. The synthesis of 4-[3-(trimethylsilyl)propoxy]benzoic acid has been achieved using a modified Hegyes method. 5z.comresearchgate.net This procedure involves reacting a protected 4-hydroxybenzoic acid, such as sodium 4-(methoxycarbonyl)phenolate, with an alkyl halide containing the TMS group, for instance, (3-chloropropyl)trimethylsilane. researchgate.net Following the ether formation, a subsequent hydrolysis step (saponification) of the methyl ester yields the final carboxylic acid. The structure and purity of these silicon-containing benzoic acid derivatives are typically confirmed through X-ray crystallography, FTIR, and NMR spectroscopy. intelcentru.ro

Table 2: Synthesis of 4-[3-(trimethylsilyl)propoxy]benzoic acid

| Step | Reactants | Method | Product | Source |

|---|---|---|---|---|

| 1. Etherification | Sodium 4-(methoxycarbonyl)phenolate, (3-chloropropyl)trimethylsilane | Modified Hegyes method | Methyl 4-[3-(trimethylsilyl)propoxy]benzoate | 5z.com, researchgate.net |

| 2. Hydrolysis | Methyl 4-[3-(trimethylsilyl)propoxy]benzoate | Saponification | 4-[3-(trimethylsilyl)propoxy]benzoic acid | 5z.com, researchgate.net |

Formation of Dibutylamino-propoxybenzoic Acid Derivatives

Dibutylamino-propoxybenzoic acid derivatives are synthesized through multi-step pathways that strategically build the molecule by installing the core functional groups in sequence. smolecule.com A representative synthesis is that of 4-[3-(dibutylamino)propoxy]benzoyl chloride hydrochloride, an important synthetic intermediate. google.comgoogle.com

The synthesis generally proceeds through the following stages:

Ether Formation : The process begins by reacting a C₁-C₄ alkyl p-hydroxybenzoate, such as methyl p-hydroxybenzoate, with 1-dibutylamino-3-chloropropane. This reaction, a form of Williamson ether synthesis, is conducted in the presence of a base like potassium carbonate and a solvent such as N,N-dimethylformamide (DMF). The mixture is heated to around 100°C to facilitate the formation of the C₁-C₄ alkyl 4-[3-(dibutylamino)propoxy]benzoate. google.comgoogle.com

Saponification (Ester Hydrolysis) : The ester group of the product from the first step is then saponified. This is achieved by treating the ester with an alkali metal hydroxide, for example, sodium hydroxide. The resulting carboxylate salt is then acidified, typically with hydrochloric acid, to yield 4-[3-(dibutylamino)propoxy]benzoic acid hydrochloride. google.com

Chlorination : In the final step, the carboxylic acid is converted to an acyl chloride. The hydrochloride salt from the previous step is treated with a chlorinating agent, such as thionyl chloride, often in a solvent like chlorobenzene with a catalytic amount of DMF. This reaction produces the target compound, 4-[3-(dibutylamino)propoxy]benzoyl chloride hydrochloride. google.comgoogle.com

This sequential approach allows for the controlled construction of the complex molecule, with each step building upon the last to form the final derivative. smolecule.com

Advanced Synthetic Techniques and Catalysis in Propoxybenzoic Acid Chemistry

Modern organic synthesis increasingly relies on advanced techniques and novel catalytic systems to improve efficiency, selectivity, and sustainability. In the context of propoxybenzoic acid chemistry, methodologies like transition-metal-catalyzed C-H activation and the use of continuous flow reactors are at the forefront of innovation.

Rhodium(III)-Catalysed C-H Activation Methodologies

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach to complex molecules. snnu.edu.cn Rhodium(III) catalysis, in particular, has been effectively used for the C-H activation of arenes bearing a directing group, such as the carboxylic acid moiety in benzoic acid derivatives. snnu.edu.cnnih.gov

The carboxylic acid group can direct the Rh(III) catalyst to a nearby C-H bond (typically at the ortho position), facilitating the formation of a metallacyclic intermediate. This intermediate can then react with a variety of coupling partners, including alkenes and alkynes, to form new C-C bonds. snnu.edu.cnwhiterose.ac.uk For instance, Rh(III)-catalyzed intramolecular Heck-type reactions have been developed where the carboxylic acid directs the cyclization, producing complex bicyclic structures. nih.gov These reactions often use a copper salt like Cu(OAc)₂ as an oxidant to regenerate the active Rh(III) catalyst. nih.gov While specific examples focusing on this compound are not extensively detailed, the methodologies are broadly applicable to a range of substituted benzoic acids, indicating their potential for creating novel propoxybenzoic acid derivatives. nih.gov

Table 3: Key Features of Rh(III)-Catalysed C-H Activation of Benzoic Acids

| Feature | Description | Source |

|---|---|---|

| Catalyst | Typically a [RhCp*Cl₂]₂ or related Rh(III) complex | nih.gov, snnu.edu.cn |

| Directing Group | Carboxylic acid | nih.gov |

| Coupling Partners | Alkenes, Alkynes | whiterose.ac.uk, snnu.edu.cn |

| Oxidant | Often Cu(OAc)₂ with O₂ as the terminal oxidant | nih.gov |

| Application | Synthesis of complex heterocycles and functionalized arenes | nih.gov, whiterose.ac.uk |

Continuous Flow Reactor Applications for Scalable Synthesis Research

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. researchgate.net These benefits have led to its application in the synthesis of various benzoic acid derivatives.

For example, the synthesis of 2,2′-diselenobis(benzoic acid) derivatives has been successfully performed in a continuous flow system, using water as a solvent and achieving reaction times as short as 90 seconds. researchgate.netrsc.org Similarly, the esterification of benzoic acid with various alcohols has been optimized in a continuous flow microwave reactor, allowing for precise temperature control and efficient conversion. colab.ws Flow reactors have also been employed for the synthesis of more complex structures, such as delocalized lipophilic cations derived from hydroxylated benzoic acids and even single-crystalline covalent organic frameworks (COFs) where benzoic acid acts as a catalyst. nih.govrsc.org

The application of flow technology allows for the safe handling of potentially hazardous intermediates (like diazonium salts) and enables rapid optimization and production. researchgate.net Although direct reports on the flow synthesis of this compound are limited, the successful application of this technology to a wide range of related benzoic acid derivatives demonstrates its high potential for the scalable and efficient research and production of these compounds. researchgate.netcolab.wsnih.gov

Research-Scale Purification and Isolation Techniques

The purification and isolation of propoxybenzoic acid derivatives at the research scale are crucial for obtaining materials of sufficient purity for characterization and further use. A variety of techniques are employed, ranging from classical methods to more advanced separation technologies. researchgate.nettandfonline.com

Commonly, purification is achieved through recrystallization or column chromatography . smolecule.com Recrystallization is effective for crystalline solids, while column chromatography on silica gel is a versatile method for separating complex mixtures. The purity of the collected fractions is often monitored by Thin-Layer Chromatography (TLC) .

High-Performance Liquid Chromatography (HPLC) , particularly in a reversed-phase mode (e.g., using a C18 column), is a primary analytical technique for assessing the purity of the final product and can also be used for preparative-scale purification. researchgate.nettandfonline.com

For isolation from reaction mixtures or natural sources, various extraction methods are utilized. These include:

Liquid-Liquid Extraction : A standard technique, for example, using a solvent like ethyl acetate to extract the product from an aqueous phase. googleapis.com

Soxhlet Extraction : A classical method for solid-liquid extraction. tandfonline.com

Solid-Phase Extraction (SPE) : Uses a solid sorbent to selectively adsorb the target compound or impurities. tandfonline.com

Matrix Solid-Phase Dispersion (MSPD) : A technique that combines sample homogenization and extraction into a single step. tandfonline.com

Supercritical Fluid Extraction (SFE) : Employs a supercritical fluid, often CO₂, as the extraction solvent, offering a green alternative to organic solvents. tandfonline.com

Studies comparing these methods for the isolation of benzoic acid derivatives have shown varying recovery rates, highlighting the importance of selecting the appropriate technique for a given compound and matrix. tandfonline.com

Table 4: Comparison of Recovery Rates for Benzoic Acid Derivatives Using Different Extraction Methods

| Compound | Recovery by MSPD (%) | Recovery by Soxhlet (%) | Recovery by MISPE (%) |

|---|---|---|---|

| Vanillic acid (VA) | 93.4 | 88.9 | 85.1 |

| p-Hydroxybenzoic acid (pHBA) | 90.7 | 91.3 | 87.2 |

| Protocatechuic acid (PA) | 102.1 | 100.8 | 91.5 |

| Gallic acid (GA) | 102.5 | 101.8 | 95.3 |

| Syringic acid (SyrA) | 48.2 | 45.3 | 40.1 |

Data adapted from a study on various benzoic acid derivatives, demonstrating typical recovery efficiencies of different research-scale isolation techniques. tandfonline.com

Recrystallization Protocols for High Purity Materials

Recrystallization is a fundamental purification technique for solid organic compounds. It relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. The general principle involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution, followed by slow cooling to allow the desired compound to crystallize, leaving the impurities dissolved in the mother liquor.

While specific recrystallization protocols for this compound are not extensively detailed in the literature, suitable solvents can be inferred from its chemical structure—a moderately polar aromatic carboxylic acid with an ether linkage—and from methods used for its close derivatives.

Solvent Selection: The ideal solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but have a high solubility at its boiling point. For a compound like this compound, a range of solvents from polar to non-polar can be considered.

Aqueous Ethanol: A mixture of ethanol and water is a common choice for recrystallizing benzoic acid derivatives. google.com The compound is typically dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes turbid (the cloud point). A small amount of hot ethanol is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Hexane: For less polar derivatives, or to remove more polar impurities, a non-polar solvent like n-hexane has been used. google.com This would be suitable if the impurities are significantly more soluble in hexane than this compound.

Water: Given that benzoic acid itself can be recrystallized from hot water, this is a potential, albeit likely less effective, solvent for this compound due to the increased hydrophobicity from the propoxy group. rochester.edu

Solvent Mixtures: Other mixtures, such as ethyl acetate/hexane, can be effective. The compound is dissolved in the more polar solvent (ethyl acetate), and the less polar solvent (hexane) is added as an anti-solvent to induce crystallization.

General Recrystallization Procedure (Inferred):

The crude this compound is placed in an Erlenmeyer flask.

A small amount of a suitable solvent (e.g., aqueous ethanol) is added.

The mixture is heated on a hot plate to the boiling point of the solvent while stirring.

More hot solvent is added portion-wise until the solid completely dissolves.

The hot solution is inspected for insoluble impurities, which can be removed by hot filtration.

The flask is removed from the heat, covered, and allowed to cool slowly to room temperature.

To maximize the yield, the flask may be subsequently placed in an ice bath.

The resulting crystals are collected by vacuum filtration, washed with a small amount of ice-cold solvent, and dried.

The synthesis of derivatives like 3-Nitro-4-propoxybenzoic acid also employs a purification method analogous to recrystallization, where the product is precipitated from a heated solution upon cooling to achieve high purity (e.g., 99.2%). vulcanchem.com

Chromatographic Methods for Compound Separation and Purification

Chromatography is a powerful technique for separating and purifying compounds from a mixture. It involves a stationary phase and a mobile phase, and separation is achieved based on the differential partitioning of the components between these two phases.

Column Chromatography: Column chromatography is a preparative technique used to purify larger quantities of material. For this compound and its derivatives, silica gel is the most common stationary phase due to its polarity and ability to separate compounds based on interactions like hydrogen bonding and dipole-dipole forces.

Research on related propoxybenzoic acid derivatives provides insight into effective mobile phase systems:

Hexane-Ethyl Acetate: This is a widely used solvent system for separating moderately polar compounds on silica gel. A patent for a derivative of 3-bromobenzoic acid utilized a hexane-ethyl acetate (4:1) mixture for purification. google.com The polarity of the eluent can be adjusted by changing the ratio of the two solvents to achieve optimal separation.

Chloroform or Methylene Chloride with a Polar Modifier: Chloroform has been used as an eluent for the purification of 3-bromo-4-(3-chloro-propoxy)benzoic acid. google.com More commonly, a mixture of a chlorinated solvent and a more polar solvent like methanol or acetone is used in a gradient elution. For example, the purification of a hydroxy-propoxy-benzoic acid ester was achieved using a gradient of 0 to 2% acetone in methylene chloride. rsc.org Another similar compound used a gradient of 0 to 1% methanol in chloroform. rsc.org

Thin-Layer Chromatography (TLC): TLC is primarily an analytical technique used to monitor reaction progress, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. For propoxybenzoic acids, silica gel plates are standard. A study on para-propoxybenzoic acid used a mobile phase of acetone:toluene:water (10:20:1) for TLC analysis. ajol.info The spots are typically visualized under UV light or by staining with a suitable reagent. ajol.info

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient chromatographic technique used for both analytical and preparative purposes. For the analysis and purification of this compound and its analogs, reversed-phase HPLC is common.

Stationary Phase: C18 (octadecylsilyl) columns are frequently used, where the separation is based on hydrophobic interactions. vulcanchem.com

Mobile Phase: A mixture of an aqueous buffer (often with an acid like formic acid or trifluoroacetic acid to suppress ionization of the carboxylic acid group) and an organic solvent like acetonitrile or methanol is typical. The composition can be run isocratically (constant) or as a gradient (changing over time).

Specific Application: The chromatographic behavior of this compound has been studied on specialized columns like ZirChrom-EZ, which are suitable for separating Lewis bases. zirchrom.com Impurities related to propoxybenzoic acid, such as 3-amino-4-propoxybenzoic acid and 3-nitro-4-propoxybenzoic acid, are monitored and controlled in pharmaceutical production using dedicated HPLC methods. researchgate.net

Data Tables

Table 1: Summary of Recrystallization Solvents for Propoxybenzoic Acids and Derivatives

| Compound Type | Solvent System | Reference |

|---|---|---|

| Brominated Propoxybenzoic Acid Derivative | Aqueous Ethanol | google.com |

| Brominated Propoxybenzoic Acid Derivative | n-Hexane | google.com |

| General Benzoic Acids | Hot Water | rochester.edu |

| 3-Nitro-4-propoxybenzoic acid | Aqueous Nitric Acid (by precipitation) | vulcanchem.com |

Table 2: Chromatographic Conditions for this compound and Related Compounds

| Technique | Stationary Phase | Mobile Phase / Eluent | Compound | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate (4:1) | Methyl 3-bromo-4-(3-chloro-propoxy)benzoate | google.com |

| Column Chromatography | Silica Gel | Chloroform | 3-bromo-4-(3-chloro-propoxy)benzoic acid | google.com |

| Column Chromatography | Silica Gel | Gradient: 0-2% Acetone in Methylene Chloride | 4-[3-(Hydroxy)propoxy]benzoic acid ester derivative | rsc.org |

| Column Chromatography | Silica Gel | Gradient: Chloroform-Methanol | para-Propoxybenzoic acid | ajol.info |

| TLC | Silica Gel | Acetone-Toluene-Water (10:20:1) | para-Propoxybenzoic acid | ajol.info |

| HPLC | C18 (Reversed-Phase) | Not specified | 4-Methyl-3-propoxybenzoic acid | vulcanchem.com |

Chemical Reactivity and Derivatization Strategies for 3-propoxybenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a wide range of derivatives.

Esterification Reactions for Molecular Modification

Esterification of the carboxylic acid group in 3-propoxybenzoic acid is a common strategy to modify its physicochemical properties, such as solubility and lipophilicity. ontosight.ai This reaction typically involves the treatment of this compound with an alcohol in the presence of an acid catalyst or using a coupling agent. For instance, the reaction of this compound with ethanol, catalyzed by an acid like sulfuric acid, yields ethyl 3-propoxybenzoate. ontosight.ai

A notable application of this reaction is in the synthesis of more complex molecules. For example, 4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate has been synthesized by reacting this compound chloride with 4-(1H-tetrazol-1-yl)phenol. smolecule.com This multi-step synthesis first involves the conversion of this compound to its more reactive acid chloride, typically using thionyl chloride or oxalyl chloride. smolecule.com This intermediate then readily reacts with the phenol to form the final ester product. smolecule.com

Another example involves the synthesis of 2',3',4'-tri-O-benzyl-6'-O-[2-(3-bromopropoxy)]benzoyl-α-D-methylglucoside, where 2-(3-bromopropoxy)benzoic acid is coupled with a protected glucose derivative using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. arkat-usa.org These examples highlight the utility of esterification in creating diverse molecular architectures with potential applications in medicinal chemistry and materials science. ontosight.aismolecule.comnih.gov

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

|---|---|---|---|

| This compound | Ethanol | Sulfuric acid | Ethyl 3-propoxybenzoate ontosight.ai |

| This compound chloride | 4-(1H-Tetrazol-1-yl)phenol | Triethylamine | 4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate smolecule.com |

| 2-(3-Bromopropoxy)benzoic acid | 2,3,4-tri-O-benzyl-alpha-D-methylglucoside | DCC, DMAP | 2',3',4'-Tri-O-benzyl-6'-O-[2-(3-bromopropoxy)]benzoyl-α-D-methylglucoside arkat-usa.org |

Amidation Reactions for Peptide Mimics and Heterocyclic Scaffolds

Amidation, the reaction of the carboxylic acid group with an amine to form an amide, is another crucial derivatization strategy. smolecule.com This reaction is significant for the synthesis of peptide mimics and various heterocyclic compounds. smolecule.com The direct reaction of this compound with an amine can be facilitated by coupling agents, or by first converting the carboxylic acid to a more reactive species like an acyl chloride. smolecule.com

The resulting amides can serve as precursors for more complex molecules. For instance, 3-amino-4-propoxybenzoic acid can be used as a building block in the preparation of various heterocyclic compounds, which are important scaffolds in medicinal chemistry. smolecule.com The amino group of one molecule can react with the carboxylic acid of another, or with different carboxylic acids, to form amide bonds. smolecule.com

Aromatic Ring Functionalization and Substitution Reactions

The benzene ring of this compound is susceptible to electrophilic and, under certain conditions, nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Electrophilic Aromatic Substitution (e.g., Nitration)

Electrophilic aromatic substitution is a fundamental reaction for functionalizing the benzene ring. minia.edu.egtotal-synthesis.com Nitration, the introduction of a nitro group (-NO2), is a common example. The nitration of 4-propoxybenzoic acid, a constitutional isomer of this compound, has been studied in detail. The reaction with nitric acid can selectively introduce a nitro group at the 3-position of the aromatic ring. vulcanchem.comgoogle.com An environmentally friendly process has been developed using 40-80% nitric acid at temperatures between 30-100°C, which results in high purity 3-nitro-4-propoxybenzoic acid. vulcanchem.comgoogle.com The propoxy group is an ortho-, para-director; however, the position ortho to the propoxy group and meta to the carboxylic acid is sterically hindered, favoring substitution at the other ortho position. The carboxylic acid group is a meta-director. In this compound, the positions ortho and para to the propoxy group are at C2, C4, and C6, while the positions meta to the carboxylic acid are at C2 and C6. Therefore, electrophilic substitution is expected to occur primarily at the C2 and C6 positions.

Nucleophilic Substitution Reactions on the Aromatic Core or Side Chain

While electrophilic substitution is more common for benzene rings, nucleophilic aromatic substitution can occur, particularly when the ring is substituted with strong electron-withdrawing groups. For example, in 3-nitro-2-n-propoxybenzoic acid, the nitro group can be reduced to an amino group, which can then be involved in further reactions. google.com

More commonly, nucleophilic substitution reactions can occur on derivatives of this compound. For instance, the bromine atom in 1-bromo-3-methoxy-2-propoxybenzene, which can be synthesized from a related precursor, is susceptible to nucleophilic attack, allowing for the introduction of various functional groups.

Transformations of the Propoxy Side Chain

The propoxy side chain can also be a site for chemical modification, although this is less common than reactions involving the carboxylic acid or the aromatic ring. Under strong oxidizing conditions, the propyl group could potentially be oxidized. vulcanchem.com Additionally, free radical halogenation could occur, primarily at the benzylic-like position if one were present, but in the case of the propoxy group, it would be less selective. vulcanchem.com A more controlled approach to modifying the side chain often involves synthesizing the desired substituted propoxybenzoic acid from a corresponding substituted phenol, such as the reaction of 3-hydroxybenzoic acid with 1-bromopropane. smolecule.com

Oxidation Pathways

The oxidation of this compound can be approached from two primary perspectives: transformation of the carboxylic acid group and modification of the propoxy side chain. While specific studies detailing the oxidation of this compound itself are not prevalent, the reactivity can be inferred from the behavior of closely related alkoxybenzoic acids and similar aromatic compounds.

The carboxylic acid functional group is generally resistant to further oxidation under standard conditions. However, the propoxy ether linkage and the aromatic ring are susceptible to oxidative reactions. For instance, the oxidation of related alkoxybenzoic acids can involve the oxygenation of the alkyl group. asm.org This suggests that a potential pathway for this compound could involve oxidation of the propoxy chain, potentially leading to the formation of various metabolites.

Furthermore, the synthesis of alkoxybenzoic acids often involves the oxidation of a precursor aldehyde. For example, 2-propoxybenzoic acid can be formed by the oxidation of 2-propoxybenzaldehyde using an oxidizing agent like potassium permanganate (KMnO₄). smolecule.com Similarly, 3-methyl-2-propoxybenzoic acid is synthesized by oxidizing 3-methyl-2-propoxybenzaldehyde. vulcanchem.com This indicates that if 3-propoxybenzaldehyde were subjected to similar conditions, it would yield this compound.

Table 1: Oxidation Reactions Related to Propoxybenzoic Acids

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 2-Propoxybenzaldehyde | Potassium Permanganate (KMnO₄) | 2-Propoxybenzoic acid | smolecule.com |

Reduction Pathways

The reduction of this compound primarily targets the carboxylic acid functional group. This is a common transformation for benzoic acid and its derivatives. The carboxylic acid can be reduced to a primary alcohol, yielding (3-propoxyphenyl)methanol. This transformation is typically accomplished using strong reducing agents.

For related compounds like 3,4-dipropoxybenzoic acid, lithium aluminum hydride (LiAlH₄) is a documented reagent for reducing the carboxylic acid group to an alcohol. smolecule.com Sodium borohydride (NaBH₄) is another common reducing agent, often used for its milder nature, though it is generally more effective for reducing aldehydes and ketones than carboxylic acids unless used in conjunction with certain additives or under specific conditions.

In cases where the aromatic ring is substituted with other reducible groups, such as a nitro group, selective reduction is possible. For example, the nitro group of 5-nitro-2-propoxybenzoic acid can be reduced to an amino group to form 3-amino-4-propoxybenzoic acid, a known impurity in the synthesis of proparacaine. vulcanchem.comsmolecule.com This highlights that different functional groups on the propoxybenzoic acid scaffold can be targeted with specific reducing agents.

Table 2: Reduction Reactions of Benzoic Acid Derivatives

| Substrate | Reducing Agent | Product Type | Reference |

|---|---|---|---|

| 3,4-Dipropoxybenzoic acid | Lithium Aluminum Hydride (LiAlH₄) | Alcohol | smolecule.com |

| 4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid | Lithium Aluminum Hydride (LiAlH₄), Sodium Borohydride (NaBH₄) | Alcohol or Amine |

Complex Molecule Synthesis Utilizing this compound as a Building Block

Construction of Heterocyclic Compounds

While direct examples of this compound in the synthesis of heterocyclic compounds are limited in readily available literature, its derivatives serve as valuable precursors. The functional groups of propoxybenzoic acids—the carboxylic acid and the propoxy ether—provide handles for cyclization reactions. For instance, 3-amino-4-propoxybenzoic acid, a closely related structure, is noted for its utility as a building block in the preparation of various heterocyclic compounds, which are core structures in medicinal chemistry. smolecule.com

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in their rings, such as nitrogen, oxygen, or sulfur. medchemexpress.com The synthesis of these structures often involves the condensation and cyclization of a precursor molecule bearing appropriate functional groups. The carboxylic acid group of this compound can be converted to an amide or ester, which can then participate in intramolecular or intermolecular reactions to form rings. For example, it could theoretically react with a hydrazine derivative to eventually form oxadiazole rings or with ortho-substituted anilines to form benzimidazole derivatives, common scaffolds in pharmaceuticals.

Integration into Multi-component Reaction Schemes

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. tcichemicals.com The carboxylic acid functionality of this compound makes it a suitable candidate for several well-known MCRs.

Passerini Reaction : This three-component reaction involves a carboxylic acid, an aldehyde (or ketone), and an isonitrile to produce an α-acyloxy amide. tcichemicals.com this compound could serve as the carboxylic acid component in this reaction.

Ugi Reaction : A four-component reaction between a carboxylic acid, an amine, an aldehyde (or ketone), and an isonitrile. The product is a bis-amide. This compound can readily participate as the acid component.

Biginelli Reaction : This reaction traditionally combines an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones. tcichemicals.com While not a direct participant, modifications of this reaction or related MCRs could potentially incorporate carboxylic acids.

The use of benzoic acid derivatives in MCRs is a strategy for rapidly generating libraries of complex molecules for drug discovery. researchgate.net By integrating this compound into such schemes, a diverse range of compounds with the 3-propoxybenzoyl moiety can be synthesized efficiently.

Precursor in Drug Synthesis (e.g., Dronedarone intermediates)

While this compound itself is not directly cited as a precursor for Dronedarone, its isomer, 4-propoxybenzoic acid, is a critical structural component for key intermediates in the synthesis of this antiarrhythmic drug. Specifically, the synthesis involves a derivative, 4-[3-(dibutylamino)propoxy]benzoic acid. smolecule.comgoogle.com

The synthesis of Dronedarone often proceeds via a Friedel-Crafts acylation reaction. In this key step, 4-[3-(dibutylamino)propoxy]benzoyl chloride hydrochloride is reacted with a benzofuran derivative, such as N-(2-butyl-5-benzofuranyl)methanesulfonamide, in the presence of a Lewis acid catalyst like tin(IV) chloride or aluminum chloride. google.comgoogle.com

The 4-[3-(dibutylamino)propoxy]benzoic acid hydrochloride intermediate is prepared from 4-hydroxybenzoic acid, which is first alkylated to introduce the propoxy linker and then functionalized with the dibutylamino group. smolecule.comgoogle.com This multi-step process highlights the importance of the alkoxybenzoic acid scaffold in constructing the final drug molecule. Although the 3-propoxy isomer is not used for Dronedarone, the established synthetic routes for the 4-propoxy derivative demonstrate the utility of this class of compounds as vital building blocks in pharmaceutical manufacturing. vulcanchem.com

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Propoxybenzoic acid |

| 3,4-Dipropoxybenzoic acid |

| 3-Amino-4-propoxybenzoic acid |

| 5-Nitro-2-propoxybenzoic acid |

| 4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid |

| 4-[3-(Dibutylamino)propoxy]benzoic acid |

| 4-[3-(Dibutylamino)propoxy]benzoyl chloride hydrochloride |

| (3-propoxyphenyl)methanol |

| 2-Propoxybenzaldehyde |

| 3-Methyl-2-propoxybenzaldehyde |

| 3-Methyl-2-propoxybenzoic acid |

| Potassium permanganate |

| Lithium aluminum hydride |

| Sodium borohydride |

| Dronedarone |

| Proparacaine |

| N-(2-butyl-5-benzofuranyl)methanesulfonamide |

| Tin(IV) chloride |

| Aluminum chloride |

Advanced Spectroscopic and Structural Elucidation Techniques for 3-propoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like 3-propoxybenzoic acid by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR for Structural Proton Assignments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals correspond to the different sets of non-equivalent protons in the molecule.

The aromatic protons on the benzene ring typically appear in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific splitting patterns of these signals can help determine their relative positions on the ring. The protons of the propoxy group are observed further upfield. The methylene protons (-O-CH₂-) adjacent to the oxygen atom are deshielded and resonate at a different chemical shift than the methylene protons (-CH₂-CH₃) further down the chain. The terminal methyl protons (-CH₃) are the most shielded and appear at the highest field. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very low field, often above 10 ppm. oregonstate.educhemistrysteps.comorgchemboulder.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) |

| Aromatic Protons (Ar-H) | 7.0 - 8.0 |

| Carboxylic Acid Proton (-COOH) | > 10 (often broad) |

| Methylene Protons (-O-CH₂-) | ~ 4.0 |

| Methylene Protons (-CH₂-CH₃) | ~ 1.8 |

| Methyl Protons (-CH₃) | ~ 1.0 |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. nih.gov

The carbonyl carbon of the carboxylic acid group is significantly deshielded and appears at the lowest field, typically in the range of 165-185 ppm. libretexts.orgoregonstate.edu The aromatic carbons also resonate in the downfield region, generally between 110 and 160 ppm. libretexts.orgoregonstate.edu The carbon attached to the oxygen of the propoxy group (-O-CH₂-) is deshielded compared to the other aliphatic carbons and appears at a lower field. The other two carbons of the propoxy group resonate at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (-COOH) | 165 - 185 |

| Aromatic Carbons (C-O & C-COOH) | 150 - 160 |

| Aromatic Carbons (Ar-C) | 115 - 135 |

| Methylene Carbon (-O-CH₂-) | 60 - 70 |

| Methylene Carbon (-CH₂-CH₃) | 20 - 30 |

| Methyl Carbon (-CH₃) | 10 - 15 |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.gov It is widely used for the purity assessment and identification of volatile and semi-volatile compounds like this compound. nih.gov

In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and polarity in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification by comparing it to spectral libraries. nih.gov For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 180.20 g/mol . nih.gov Common fragment ions would result from the loss of the propoxy group or the carboxylic acid group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. researchgate.net The exact mass of this compound (C₁₀H₁₂O₃) is calculated to be 180.078644 Da. nih.gov HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the identification of the compound. researchgate.netrsc.org This technique is particularly valuable in confirming the identity of newly synthesized compounds or for the analysis of complex mixtures. waters.com

Lack of Available Research Data for this compound

Following a comprehensive and multi-stage search of scientific databases and literature, it has been determined that there is a significant lack of published research specifically detailing the advanced spectroscopic and structural analysis of This compound corresponding to the requested article outline.

The required "thorough, informative, and scientifically accurate content" for the specified sections and subsections—including detailed vibrational mode analysis via FT-IR and FT-Raman, electronic transitions via UV-Vis, and X-ray diffraction studies for co-crystals and hydrogen-bonded frameworks—could not be located for this compound.

The search yielded the following outcomes:

Infrared (IR) and Raman Spectroscopy: While a gas-phase IR spectrum is available in the NIST database, no peer-reviewed research articles presenting a detailed Fourier-Transform Infrared (FT-IR) vibrational mode analysis for this compound were found. Furthermore, no experimental data for its FT-Raman spectroscopy could be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy: There is no available literature detailing the UV-Vis spectroscopic analysis or the specific electronic transitions for this compound.

X-ray Diffraction (XRD): No studies on the single-crystal or powder X-ray diffraction of this compound have been published. Consequently, there is no information regarding its co-crystal structures or its application in hydrogen-bonded organic frameworks (HOFs). In contrast, extensive research and crystallographic data are readily available for its isomer, 4-Propoxybenzoic acid , which has been studied in co-crystals and other supramolecular structures. nih.goviucr.orgiucr.orgresearchgate.net

Given the strict adherence required to the provided outline and the focus solely on this compound, it is not possible to generate the requested article without resorting to speculation or incorrectly applying data from related but distinct chemical compounds. To do so would compromise scientific accuracy.

Should you be interested in an article on a related compound for which extensive data is available, such as 4-Propoxybenzoic acid , please provide revised instructions.

Computational and Theoretical Investigations of 3-propoxybenzoic Acid

Quantum Chemical Calculations for Molecular Properties

Quantum chemical methods are instrumental in predicting and understanding the fundamental properties of molecules. For 3-Propoxybenzoic acid, a range of these methods has been applied to elucidate its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for computational studies of benzoic acid derivatives due to its balance of accuracy and computational cost. intelcentru.ro Specifically, the B3LYP functional combined with basis sets such as 6-31+G** and 6-311G** has been utilized. intelcentru.roresearchgate.netmdpi.com These calculations are crucial for optimizing the molecular geometry to find the most stable conformation of the molecule. intelcentru.ro The optimized geometries obtained from DFT methods have shown good agreement with experimental data from X-ray crystallography for similar benzoic acid derivatives. intelcentru.ro

Harmonic vibrational frequencies calculated using DFT methods, such as B3LYP/6-311G**, are used to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. mdpi.com These calculations also provide theoretical vibrational spectra (FT-IR and FT-Raman) that can be compared with experimental results to assign and understand the vibrational modes of the molecule. intelcentru.romkjc.in

Hartree-Fock (HF) and Semi-empirical Methods

Alongside DFT, Hartree-Fock (HF) and semi-empirical methods have also been employed to study benzoic acid derivatives. researchgate.net The HF method, often used with the 6-31+G** basis set, provides a foundational ab initio approach to understanding the electronic structure. intelcentru.ro

Semi-empirical methods, such as PM3, PM6, and PM7, offer a computationally less expensive alternative for large molecules. wikipedia.org These methods use parameters derived from experimental data to simplify the calculations. wikipedia.org For derivatives of benzoic acid, methods like PM3 and PM7 have demonstrated good agreement with experimental structures, while PM6 has sometimes shown larger discrepancies. intelcentru.ro These methods are part of computational chemistry programs like MOPAC and AMPAC. wikipedia.org

| Computational Method | Basis Set | Application |

| DFT (B3LYP) | 6-31+G | Geometry Optimization, Vibrational Frequencies |

| DFT (B3LYP) | 6-311G | Harmonic Vibrational Frequencies |

| Hartree-Fock (HF) | 6-31+G** | Electronic Structure Calculation |

| Semi-empirical (PM3) | N/A | Geometry Optimization |

| Semi-empirical (PM6) | N/A | Geometry Optimization |

| Semi-empirical (PM7) | N/A | Geometry Optimization |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is essential for understanding the flexibility of the this compound molecule, particularly the rotation around its single bonds. smolecule.com By calculating the potential energy surface (PES), researchers can identify the most stable conformations and the energy barriers between them. mdpi.comsemanticscholar.org For similar molecules, these analyses have revealed multiple conformations with low energy barriers, suggesting free rotation of substituent groups in solution at room temperature. semanticscholar.org The central chain and terminal aromatic rings are key areas of focus in these analyses. smolecule.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular interactions and charge delocalization within a molecule. uni-muenchen.de It provides a localized picture of chemical bonds, lone pairs, and their interactions, which is more aligned with chemical intuition than delocalized molecular orbitals. joaquinbarroso.com NBO analysis can reveal important donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which contribute to the stabilization of the molecule. mkjc.in For example, interactions between the lone pairs of oxygen atoms and the antibonding orbitals of adjacent bonds can be quantified to understand their stabilizing effect. mkjc.in This analysis is often performed using the NBO program, which can be interfaced with quantum chemistry software like Gaussian. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is mapped onto a constant electron density surface, where different colors represent different potential values. avogadro.cc Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to attack by electrophiles, while blue areas indicate positive potential (electron-poor), which are targets for nucleophiles. ajchem-a.com For benzoic acid derivatives, MEP maps have been used to identify the reactive sites, corroborating findings from other analyses and experimental observations, such as the formation of hydrogen-bonded dimers. intelcentru.rointelcentru.ro The most positive potential is often found near the acidic hydrogen of the carboxylic acid group, correlating with its acidity. wuxiapptec.com

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. intelcentru.ro A large gap suggests high stability and low reactivity. libretexts.org For benzoic acid derivatives, the energies of these orbitals and the corresponding energy gap have been calculated to assess their stability and potential for electronic transitions. intelcentru.rointelcentru.ro These calculations are often performed using DFT methods. ajchem-a.com

| Parameter | Significance |

| HOMO Energy | Electron donating ability |

| LUMO Energy | Electron accepting ability |

| HOMO-LUMO Gap | Chemical stability and reactivity |

Molecular Modeling and Docking Studies for Biological Interactions

Computational methods, particularly molecular modeling and docking, have become indispensable tools in drug discovery and development. These techniques allow for the prediction of how a molecule like this compound might interact with biological targets, offering insights into its potential therapeutic effects and pharmacokinetic profile.

Protein-Ligand Docking for Enzyme Inhibition Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding affinity and mode of interaction between a ligand, such as this compound, and a protein target. Such studies are crucial for predicting the potential of a compound to inhibit an enzyme's activity.

Recent research has explored the inhibitory potential of p-propoxybenzoic acid (p-PBA), an isomer of this compound, against enzymes implicated in diabetes. advancedresearchpublications.comresearchgate.net A molecular docking study evaluated the binding affinity of p-PBA against α-amylase, α-glucosidase, and protein-tyrosine phosphatase 1B (PTP1B), all of which are targets for anti-diabetic drugs. advancedresearchpublications.comresearchgate.netadvancedresearchpublications.comresearchgate.net The study used the protein data bank (PDB) to obtain the three-dimensional structures of the target enzymes: α-amylase (PDB: 1C8Q), α-glucosidase (PDB: 5KZW), and PTP1B (PDB: 5K9W). researchgate.netadvancedresearchpublications.com

The results indicated that p-PBA exhibits a significant inhibitory effect against these enzymes. advancedresearchpublications.comresearchgate.net The docking scores, which represent the binding affinity, were found to be 8.43 ± 0.44 kcal/mol for α-amylase, 9.19 ± 0.49 kcal/mol for α-glucosidase, and 9.40 ± 0.47 kcal/mol for PTP1B. advancedresearchpublications.comresearchgate.net These findings suggest a strong interaction between p-PBA and the active sites of these enzymes, comparable to standard inhibitors like acarbose and NaVO4. advancedresearchpublications.comresearchgate.net The in-silico findings for α-amylase were also supported by in-vitro tests, which showed an IC50 value of 56.59 μg/mL for p-PBA. advancedresearchpublications.comresearchgate.net

While specific docking studies on this compound with PhzF, AChE, WNK1 kinase, and CaSR are not extensively documented in the provided results, the methodology is broadly applicable. For instance, docking studies on derivatives of barbatic acid have been performed against WNK1 kinase and the calcium-sensing receptor (CaSR) to explore their potential as diuretic agents. mdpi.com This demonstrates the utility of molecular docking in predicting interactions with a wide range of protein targets.

| Enzyme | PDB ID | Docking Score (kcal/mol) | Standard Inhibitor |

|---|---|---|---|

| α-amylase | 1C8Q | 8.43 ± 0.44 | Acarbose |

| α-glucosidase | 5KZW | 9.19 ± 0.49 | Acarbose |

| PTP1B | 5K9W | 9.40 ± 0.47 | NaVO4 |

Ligand Design and Structure-Activity Relationship (SAR) Prediction

The insights gained from molecular docking studies are instrumental in ligand design and in establishing Structure-Activity Relationships (SAR). SAR studies help in understanding how the chemical structure of a molecule relates to its biological activity. By identifying the key functional groups and structural features responsible for the interaction with a biological target, researchers can design new, more potent, and selective compounds.

For benzoic acid derivatives, SAR studies have shown that the type and position of substituents on the benzene ring significantly influence their inhibitory activity against enzymes like α-amylase. mdpi.com For instance, the presence and position of hydroxyl groups on the benzoic acid ring have been shown to have a strong positive effect on α-amylase inhibition. mdpi.com While specific SAR studies for this compound are not detailed, the general principles apply. The propoxy group at the meta-position of the benzoic acid ring in this compound is expected to confer specific lipophilic and steric properties that will influence its binding to target proteins.

Computational tools can be used to develop quantitative structure-activity relationship (QSAR) models. These models correlate the chemical structures of a series of compounds with their biological activities, allowing for the prediction of the activity of new, untested compounds. This approach is valuable for prioritizing which derivatives of this compound to synthesize and test, thereby streamlining the drug discovery process.

Prediction of Pharmacokinetic Properties (e.g., ADMET in silico analysis)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico ADMET prediction has become a standard practice in the early stages of drug development to filter out compounds with unfavorable properties, thus reducing the time and cost associated with experimental studies. frontiersin.org

Various computational tools and platforms, such as ADMETlab 2.0 and SwissADME, are used to predict these properties. nih.govrsc.orgsciensage.info These tools can estimate parameters like gastrointestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. For instance, an in silico investigation of 3-phenoxybenzoic acid, a structurally related compound, used these methods to predict its toxic effects and metabolic products. nih.gov Such studies can provide crucial information about the potential of this compound to be orally available and to reach its target tissues without causing significant adverse effects. The prediction of these properties is guided by physicochemical characteristics such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

In Silico Prediction of Spectroscopic and Thermodynamic Properties

Computational chemistry also allows for the prediction of various physical and chemical properties of molecules, including their spectroscopic and thermodynamic characteristics. These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their molecular behavior.

Vibrational Spectra Simulation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to simulate these vibrational spectra with a high degree of accuracy. researchgate.netmkjc.inintelcentru.ro

These simulations calculate the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra to confirm the structure of the compound and to assign the observed spectral bands to specific vibrational modes. mkjc.in For example, the characteristic stretching frequency of the carbonyl group (C=O) in the carboxylic acid moiety of benzoic acid derivatives typically appears in a specific region of the IR spectrum. mkjc.in Similarly, the stretching and bending vibrations of the C-H bonds in the aromatic ring and the propoxy group can be predicted. mkjc.in Such theoretical studies have been performed for various substituted benzoic acids, providing valuable insights into their molecular structure and bonding. researchgate.netmkjc.innih.gov

UV-Vis Spectra Simulation for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to simulate UV-Vis spectra. intelcentru.roresearchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π→π* and n→π* transitions.

For aromatic compounds like this compound, the UV-Vis spectrum is dominated by absorptions due to electronic transitions within the benzene ring and the carboxylic acid group. The position and intensity of these absorptions can be influenced by the presence of substituents. Simulating the UV-Vis spectrum can help in interpreting the experimental spectrum and understanding the electronic structure of the molecule. For instance, TD-DFT calculations have been successfully used to assign the electronic absorption bands observed in the UV-Vis spectra of other benzoic acid derivatives. intelcentru.ro

Applications and Emerging Research Areas of 3-propoxybenzoic Acid and Its Analogues

Applications in Organic Synthesis as Chemical Precursors and Building Blocks

The utility of 3-propoxybenzoic acid and its derivatives is prominently featured in organic synthesis, where they act as foundational molecules for creating more complex chemical structures.

Pharmaceutical Intermediates and Lead Compound Synthesis

This compound and its analogues are significant intermediates in the pharmaceutical industry. ontosight.ailookchem.com They serve as starting materials for the synthesis of a wide range of biologically active molecules and lead compounds for drug discovery. lookchem.com The presence of the propoxy group can influence the pharmacological properties of the final drug molecule.

Analogues of this compound are instrumental in creating diverse pharmaceutical agents. For instance, 3-Amino-4-propoxybenzoic acid is a key intermediate in the synthesis of the local anesthetic proparacaine. smolecule.com It is also used as a building block for creating inhibitors of HDAC8 from Schistosoma mansoni, which is relevant for treating schistosomiasis. pharmaffiliates.com Furthermore, this amino-substituted analogue has been investigated for its potential anti-inflammatory properties. smolecule.com

Other derivatives, such as 3-Bromo-4-propoxybenzoic acid, are employed in the research and development of new drugs due to their unique structures and potential biological activities. lookchem.com The ability to introduce various functional groups onto the benzoic acid ring, such as amino or bromo groups, provides a scaffold for developing new therapeutic agents. lookchem.comsmolecule.com For example, 4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid is a valuable compound in medicinal chemistry, where the protected amino group allows for selective chemical modifications during the synthesis of complex molecules.

Here is a table of some this compound analogues and their applications in pharmaceutical synthesis:

| Compound Name | Application |

| 3-Amino-4-propoxybenzoic acid | Intermediate for proparacaine, synthesis of HDAC8 inhibitors. smolecule.compharmaffiliates.com |

| 3-Bromo-4-propoxybenzoic acid | Intermediate in the production of various pharmaceuticals. lookchem.com |

| 4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid | Building block for drug development, used in enzyme-substrate interaction studies. |

| 2-Propoxybenzoic acid | Used in the preparation of tyrosinase or hyaluronidase inhibitors. beili.com |

| 4-(3-(Dibutylamino)propoxy)benzoic acid | Precursor in the synthesis of drugs targeting inflammatory diseases. smolecule.com |

Agrochemical Synthesis Intermediates

In the agrochemical sector, this compound and its analogues serve as important intermediates for the synthesis of pesticides and other crop protection agents. ontosight.ailookchem.com The incorporation of the this compound moiety can enhance the efficacy of the final agrochemical product. lookchem.com

For example, 3-Bromo-4-propoxybenzoic acid is utilized in the production of agrochemicals for pest control. lookchem.com Similarly, 3-Phenoxybenzoic acid, a related analogue, is a key intermediate in the manufacturing of pyrethroid insecticides, which are widely used in agriculture. ontosight.ai The structural features of these benzoic acid derivatives allow for the creation of molecules with targeted biological activity against agricultural pests. lookchem.comontosight.ai Analogues like 3-Nitro-4-propylbenzoic acid also provide a scaffold for synthesizing new agrochemical compounds. vulcanchem.com

The following table highlights some analogues and their roles in agrochemical synthesis:

| Compound Name | Application in Agrochemicals |

| 3-Bromo-4-propoxybenzoic acid | Intermediate in the synthesis of agrochemicals for pest control. lookchem.com |

| 3-Phenoxybenzoic acid | Intermediate for pyrethroid insecticides. ontosight.ai |

| 3-Nitro-4-propylbenzoic acid | Scaffold for the synthesis of agrochemical compounds. vulcanchem.com |

| 4-[3-(Acryloyloxy)propoxy]benzoic acid | Raw material in the synthesis of agrochemicals. bocsci.com |

Specialty Chemical Production

This compound and its derivatives are also employed in the production of various specialty chemicals. These are chemicals produced for specific applications and are often characterized by their unique molecular structures. For instance, derivatives of 3-Nitro-4-propylbenzoic acid may be used in the dye and pigment industry. vulcanchem.com The chemical properties of these compounds make them suitable for creating substances with specific functional group arrangements required in various industrial applications. vulcanchem.com

Advanced Materials Science Applications

The unique properties of this compound and its analogues also lend themselves to applications in the field of materials science, particularly in the synthesis and modification of polymers and the development of surfactants.

Polymer Synthesis and Modification

Derivatives of this compound are utilized in the creation of specialized polymers and for modifying existing ones. For example, 4-[3-(Acryloyloxy)propoxy]benzoic acid is used in the synthesis of polymeric compounds. bocsci.com The reactive acrylate group allows it to be incorporated into polymer chains, potentially enhancing properties like thermal stability. smolecule.com